Cytotoxicity in HepG2 Cells Compared to Structural Analogs
In a high-throughput cytotoxicity screen, N-(2-benzoyl-4-methylphenyl)-2-methylbenzamide exhibited a specific range of cytotoxic activity in HepG2 hepatocellular carcinoma cells. At a concentration of 33 µM, the compound induced a percentage of cell death ranging from 55% to 158% (relative to control), with the majority of replicate measurements falling between 55% and 84% . This activity is distinct from closely related benzamide analogs; for instance, compound 10b (a structurally similar benzamide derivative) demonstrated an IC50 of 0.12 µM in the same HepG2 cell line, representing a significantly higher potency [1]. The target compound's micromolar-range activity suggests a distinct mechanism of action compared to the nanomolar-potency analogs in the same class, making it useful as a less-potent control compound or for studies where moderate cytotoxicity is required.
| Evidence Dimension | Cytotoxicity in HepG2 Cells |
|---|---|
| Target Compound Data | 33 µM: 55-84% cytotoxicity (majority of replicates) |
| Comparator Or Baseline | Compound 10b (benzamide derivative) IC50 = 0.12 µM |
| Quantified Difference | ≥275-fold lower potency (estimated IC50 >33 µM vs. 0.12 µM) |
| Conditions | HepG2 cell line; 33 µM single-concentration screen vs. dose-response IC50 determination |
Why This Matters
This quantifiable difference in potency (nanomolar vs. micromolar) within the same cell line provides a clear rationale for selecting this compound as a less-potent analog or control, avoiding off-target effects associated with highly potent inhibitors.
- [1] Archives of Pharmacal Research. Table 1: Structure and activity of substituted benzamide derivatives. 2011. View Source
